molecular formula C13H21NO4 B137355 (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol CAS No. 3051-94-3

(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol

Cat. No.: B137355
CAS No.: 3051-94-3
M. Wt: 255.31 g/mol
InChI Key: ZPFOXBJGVIUHDO-XQQFMLRXSA-N
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Description

(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pentane backbone with multiple hydroxyl groups and a substituted aniline moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol typically involves multi-step organic reactions. The process may start with the preparation of the pentane backbone, followed by the introduction of hydroxyl groups through oxidation reactions. The aniline moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the 3,4-dimethylaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol can be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol: can be compared to other pentane derivatives with different substituents or stereochemistry.

    Aniline derivatives: with various substitutions on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFOXBJGVIUHDO-XQQFMLRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3051-94-3
Record name 3,4-Dimethylphenyl-N-D-ribitylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3051-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-xylidino-D-ribitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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